molecular formula C18H19NO4S B15209209 4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- CAS No. 24310-39-2

4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)-

Cat. No.: B15209209
CAS No.: 24310-39-2
M. Wt: 345.4 g/mol
InChI Key: CABMEFDWUZFZOG-UHFFFAOYSA-N
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Description

4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a methoxy group at the 6th position, a methyl group at the 2nd position, and a p-tolylsulfonyl group at the 1st position of the quinolone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- typically involves the following steps:

    Formation of the Quinolone Core: The quinolone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Methylation at the 2nd Position: The methyl group at the 2nd position can be introduced through alkylation using methyl iodide.

    Sulfonylation with p-Toluenesulfonyl Chloride: The final step involves the sulfonylation of the quinolone core with p-toluenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinolone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic catalysts.

Major Products

    Oxidation: Quinolone derivatives with varying oxidation states.

    Reduction: Dihydroquinolone derivatives.

    Substitution: Quinolone derivatives with different substituents replacing the sulfonyl group.

Scientific Research Applications

4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinolone derivatives.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new antibiotics and antifungal agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The methoxy and sulfonyl groups enhance the compound’s binding affinity to the target enzymes, increasing its antibacterial efficacy.

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Quinolone: The parent compound without any substituents.

    6-Methoxy-4(1H)-Quinolone: Lacks the methyl and sulfonyl groups.

    2-Methyl-4(1H)-Quinolone: Lacks the methoxy and sulfonyl groups.

    1-(p-Tolylsulfonyl)-4(1H)-Quinolone: Lacks the methoxy and methyl groups.

Uniqueness

4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- is unique due to the combination of its substituents, which confer enhanced antibacterial properties and specificity for bacterial enzymes. The presence of the methoxy group increases lipophilicity, improving cell membrane penetration, while the sulfonyl group enhances binding affinity to target enzymes.

Properties

CAS No.

24310-39-2

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

6-methoxy-2-methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one

InChI

InChI=1S/C18H19NO4S/c1-12-4-7-15(8-5-12)24(21,22)19-13(2)10-18(20)16-11-14(23-3)6-9-17(16)19/h4-9,11,13H,10H2,1-3H3

InChI Key

CABMEFDWUZFZOG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)C=CC(=C2)OC

Origin of Product

United States

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